Methyl 4-bromo-5-chloro-2,3-dihydroxybenzoate
CAS No.: 819800-64-1
Cat. No.: VC16794302
Molecular Formula: C8H6BrClO4
Molecular Weight: 281.49 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 819800-64-1 |
---|---|
Molecular Formula | C8H6BrClO4 |
Molecular Weight | 281.49 g/mol |
IUPAC Name | methyl 4-bromo-5-chloro-2,3-dihydroxybenzoate |
Standard InChI | InChI=1S/C8H6BrClO4/c1-14-8(13)3-2-4(10)5(9)7(12)6(3)11/h2,11-12H,1H3 |
Standard InChI Key | VEDBVQXMWUUNEP-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=CC(=C(C(=C1O)O)Br)Cl |
Introduction
Structural Characterization and Molecular Properties
Molecular Formula and Substituent Configuration
The molecular formula of methyl 4-bromo-5-chloro-2,3-dihydroxybenzoate is inferred as C₉H₇BrClO₅, derived from the benzoate backbone with substituents at positions 2 (hydroxyl), 3 (hydroxyl), 4 (bromine), 5 (chlorine), and a methyl ester at position 1. This configuration aligns with related compounds such as methyl 4-bromo-5-chloro-2-hydroxybenzoate (C₈H₆BrClO₃) and methyl 4-bromo-3,5-dihydroxybenzoate (C₈H₇BrO₄) , differing primarily in the addition of a hydroxyl group at position 3.
Spectroscopic and Computational Data
While experimental spectra for this compound are unavailable, computational predictions based on analogs suggest key features:
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Infrared (IR) Spectroscopy: Strong absorption bands near 3200–3500 cm⁻¹ (O–H stretching of phenolic groups), 1700 cm⁻¹ (ester C=O), and 600–800 cm⁻¹ (C–Br and C–Cl vibrations) .
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Nuclear Magnetic Resonance (NMR): Proton NMR would show downfield shifts for aromatic protons adjacent to electronegative substituents. For example, in methyl 4-bromo-5-chloro-2-hydroxybenzoate, the aromatic proton at position 6 resonates at δ 7.45 ppm .
Table 1: Comparative Molecular Properties of Halogenated Benzoates
Note: LogP values estimated using fragment-based methods.
Synthetic Routes and Reactivity
Proposed Synthesis Pathways
The synthesis of methyl 4-bromo-5-chloro-2,3-dihydroxybenzoate likely involves sequential halogenation and protection/deprotection steps:
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Starting Material: Methyl 2,3-dihydroxybenzoate undergoes bromination at position 4 using Br₂ in acetic acid .
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Chlorination: Electrophilic chlorination (e.g., Cl₂/FeCl₃) targets position 5, guided by directing effects of adjacent hydroxyl groups .
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Esterification: Methylation of the carboxylic acid precursor using methanol/H₂SO₄ yields the final ester .
Stability and Degradation
The compound’s stability is influenced by:
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Hydrolysis: The methyl ester is susceptible to alkaline hydrolysis, forming the corresponding carboxylic acid.
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Photodegradation: Bromine and chlorine substituents may promote radical-mediated decomposition under UV light .
Challenges and Future Directions
Current limitations include:
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Synthetic Complexity: Steric hindrance from multiple substituents complicates regioselective reactions.
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Toxicity Profiling: Brominated aromatics may pose ecological risks, necessitating detailed ecotoxicological studies .
Future research should prioritize:
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Catalytic Methods: Developing Pd-mediated cross-coupling reactions to introduce substituents under milder conditions.
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Computational Modeling: Density functional theory (DFT) studies to predict reaction pathways and optimize yields.
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